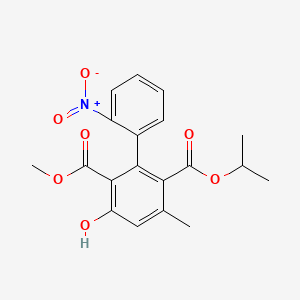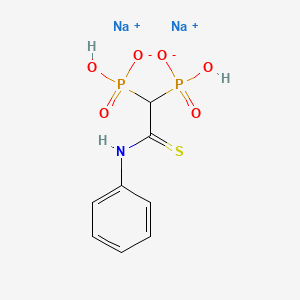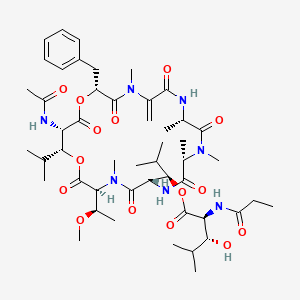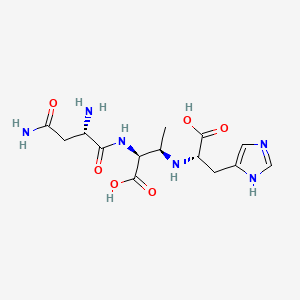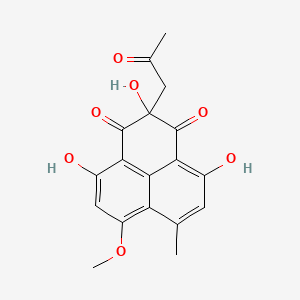
L-796,778
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-796,778 is a synthetic compound known for its role as a selective agonist of the somatostatin receptor subtype 3 (SSTR3). It has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience and oncology. The compound is known to modulate cyclic adenosine monophosphate (cAMP) levels in cells, which is crucial for various cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-796,778 involves multiple steps, starting from the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the condensation of specific amino acids and other organic molecules to form the backbone of the compound.
Functional group introduction: Various functional groups are introduced through reactions such as amidation, esterification, and nitration.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large quantities of the starting materials are reacted in batch reactors.
Continuous flow synthesis: For more efficient production, continuous flow reactors may be used to maintain a steady production rate.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-796,778 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Various substitution reactions can be performed to replace specific functional groups with others
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
L-796,778 has a wide range of scientific research applications:
Neuroscience: It is used to study the role of somatostatin receptors in neuronal signaling and memory formation.
Oncology: The compound has shown potential in inhibiting tumor growth and angiogenesis by targeting SSTR3
Endocrinology: It is used to investigate the regulation of hormone secretion and its effects on various physiological processes.
Pharmacology: This compound is employed in drug development and testing for its potential therapeutic benefits.
Mechanism of Action
L-796,778 exerts its effects by selectively binding to and activating the somatostatin receptor subtype 3 (SSTR3). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. The reduction in cAMP levels affects various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-AKT pathway. These pathways are involved in cell proliferation, apoptosis, and angiogenesis .
Comparison with Similar Compounds
L-796,778 is unique in its high selectivity for SSTR3 compared to other somatostatin receptor agonists. Similar compounds include:
BIM-355: Another SSTR3 agonist with similar effects but different potency and efficacy.
BIM-071: An SSTR3 agonist with distinct effects on cell viability and signaling pathways.
Octreotide: A non-selective somatostatin analog that activates multiple somatostatin receptor subtypes.
This compound stands out due to its specificity for SSTR3, making it a valuable tool for studying the specific functions of this receptor subtype .
Properties
Molecular Formula |
C29H40N6O7 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
methyl (2S)-6-amino-2-[[(2R)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoylamino]hexanoyl]amino]hexanoate |
InChI |
InChI=1S/C29H40N6O7/c1-3-4-12-23(26(36)32-24(28(38)42-2)13-8-9-18-30)33-29(39)34-25(19-20-10-6-5-7-11-20)27(37)31-21-14-16-22(17-15-21)35(40)41/h5-7,10-11,14-17,23-25H,3-4,8-9,12-13,18-19,30H2,1-2H3,(H,31,37)(H,32,36)(H2,33,34,39)/t23-,24+,25+/m1/s1 |
InChI Key |
KEATTYUTWJKTRT-DSITVLBTSA-N |
SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)OC)NC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
CCCC[C@H](C(=O)N[C@@H](CCCCN)C(=O)OC)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)OC)NC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-796,778; L 796,778; L796,778. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





